molecular formula C12H12N2O2 B2558701 N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide CAS No. 2305283-44-5

N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide

Cat. No.: B2558701
CAS No.: 2305283-44-5
M. Wt: 216.24
InChI Key: GTFFNBSUORFQMB-UHFFFAOYSA-N
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Description

“N-(Pyridin-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 40000-69-9. It has a molecular weight of 148.16 .


Synthesis Analysis

“N-(Pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. “N-(Pyridin-2-yl)amides” were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The Inchi Code for “N-(Pyridin-2-yl)prop-2-enamide” is 1S/C8H8N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h2-6H,1H2,(H,9,10,11) .


Chemical Reactions Analysis

“N-(Pyridin-2-yl)amides” were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .


Physical and Chemical Properties Analysis

“N-(Pyridin-2-yl)prop-2-enamide” is a solid substance. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for “N-(Pyridin-2-yl)prop-2-enamide” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

N-(1-furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-12(15)14-8(2)11-6-9-7-13-5-4-10(9)16-11/h3-8H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFFNBSUORFQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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